tert-butyl N-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate
Description
Historical context and development
The development of this compound emerged from the broader exploration of thiophene-based heterocyclic systems in organic chemistry research. The compound represents a convergence of two important chemical motifs: the cyclopenta[b]thiophene framework and the tert-butoxycarbonyl protecting group strategy. Research into cyclopenta[b]thiophene derivatives gained momentum through investigations into sulfur-containing heterocycles and their potential biological activities. The historical development of this specific compound can be traced through the evolution of synthetic methodologies for constructing fused thiophene systems and the concurrent advancement of amino acid protection strategies using tert-butoxycarbonyl groups.
The synthetic exploration of cyclopenta[b]thiophene derivatives has been driven by their unique electronic properties and potential applications in medicinal chemistry. Early research demonstrated that thiophene-containing compounds could exhibit significant biological activities, particularly in anticancer research. The incorporation of the tert-butoxycarbonyl protecting group represents a strategic choice in synthetic design, as this group provides stability during synthetic transformations while remaining easily removable under mild acidic conditions. This combination of structural elements positions the compound within a broader context of rational drug design and synthetic methodology development.
Contemporary research has focused on developing efficient synthetic routes to access cyclopenta[b]thiophene derivatives, with particular attention to compounds bearing amino functionalities that can be further elaborated. The evolution of palladium-catalyzed cross-coupling reactions has provided new avenues for constructing these complex heterocyclic systems, as evidenced by the various synthetic protocols reported in the literature. The tert-butoxycarbonyl group has become a standard protecting group choice due to its orthogonal deprotection conditions and stability under a wide range of reaction conditions.
Nomenclature and chemical identification parameters
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds and carbamate derivatives. The compound's official Chemical Abstracts Service registry number is 1312117-74-0, providing a unique identifier for database searches and regulatory purposes. The molecular formula C12H17NO2S reflects the presence of twelve carbon atoms, seventeen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom, resulting in a molecular weight of 239.33 grams per mole.
The systematic name describes the core cyclopenta[b]thiophene ring system, which consists of a five-membered thiophene ring fused to a five-membered cyclopentene ring. The numbering system for this bicyclic framework follows established conventions, with the sulfur atom assigned position 1 and the fusion occurring between positions 2-3 of the thiophene ring and positions 1-2 of the cyclopentene ring. The carbamate substituent is located at position 2 of the thiophene ring, creating the specific substitution pattern that defines this compound's structure.
| Parameter | Value | Source |
|---|---|---|
| Chemical Abstracts Service Number | 1312117-74-0 | |
| Molecular Formula | C12H17NO2S | |
| Molecular Weight | 239.33 g/mol | |
| MDL Number | MFCD19381755 | |
| Purity Specification | 95-97% |
The International Union of Pure and Applied Chemistry name specifically identifies the tert-butyl carbamate functionality, which consists of a carbamic acid derivative where the acid proton has been replaced by a tert-butyl group. This protecting group strategy is widely employed in synthetic organic chemistry due to the stability of the tert-butoxycarbonyl group under basic and neutral conditions, combined with its facile removal under acidic conditions. The complete systematic name thus provides a comprehensive description of both the heterocyclic core and the functional group substituents.
Position in heterocyclic chemistry literature
The position of this compound within heterocyclic chemistry literature reflects its role as both a synthetic intermediate and a compound of independent interest. Research into cyclopenta[b]thiophene systems has demonstrated their potential as scaffolds for bioactive molecules, with particular attention paid to their anticancer properties. The compound occupies a unique niche within the broader category of thiophene derivatives, representing a specific substitution pattern that combines the electronic properties of the fused ring system with the synthetic utility of the carbamate protecting group.
Literature surveys reveal that cyclopenta[b]thiophene derivatives have been investigated for their potential as tyrosine kinase inhibitors, with structure-activity relationship studies highlighting the importance of specific substitution patterns for biological activity. The presence of the amino functionality, protected as the tert-butyl carbamate, provides opportunities for further synthetic elaboration and the development of more complex molecules. Research has shown that compounds containing the cyclopenta[b]thiophene core can exhibit significant cytotoxic activities against various cancer cell lines, with some derivatives showing particular selectivity for specific cancer types.
The synthetic methodology for accessing these compounds has evolved significantly, with modern approaches utilizing palladium-catalyzed cross-coupling reactions to construct the heterocyclic framework. The literature describes various synthetic routes, including those that employ cesium carbonate as a base and specialized phosphine ligands to facilitate the coupling reactions. These developments have made cyclopenta[b]thiophene derivatives more accessible to researchers, contributing to their increased presence in medicinal chemistry literature.
Comparative studies with related heterocyclic systems, such as cyclopenta[c]thiophene derivatives, have provided insights into the structure-activity relationships governing biological activity. These investigations have revealed that the specific fusion pattern and substitution sites significantly influence both the electronic properties and biological activities of these compounds. The literature position of this compound reflects its role as a representative member of this important class of heterocyclic compounds.
Significance as a thiophene derivative
The significance of this compound as a thiophene derivative stems from its unique structural features and potential applications in various fields of chemistry. Thiophene-containing compounds have garnered considerable attention due to their presence in numerous biologically active natural products and pharmaceuticals, making them important targets for synthetic and medicinal chemistry research. The fused cyclopenta[b]thiophene system represents an advanced level of structural complexity within the thiophene family, offering unique electronic and steric properties that distinguish it from simpler thiophene derivatives.
The compound's significance is further enhanced by the presence of the amino functionality, which provides a versatile handle for synthetic elaboration. The tert-butoxycarbonyl protecting group serves dual purposes: protecting the amino group during synthetic transformations and providing a means for controlled deprotection to reveal the free amine when needed. This dual functionality makes the compound particularly valuable as a synthetic intermediate in the preparation of more complex molecules. Research has demonstrated that amino-substituted thiophene derivatives can serve as precursors to a wide variety of biologically active compounds.
From a structural perspective, the cyclopenta[b]thiophene framework combines the electron-rich nature of thiophene with the conformational constraints imposed by the fused cyclopentene ring. This combination results in a rigid, planar aromatic system with distinct electronic characteristics that can influence biological activity and chemical reactivity. Studies have shown that the specific fusion pattern in cyclopenta[b]thiophene systems can lead to enhanced biological activities compared to their non-fused counterparts, particularly in the context of anticancer research.
The compound's significance extends to its role in structure-activity relationship studies, where it serves as a key reference point for understanding how structural modifications affect biological activity. Research has revealed that derivatives of cyclopenta[b]thiophene can exhibit potent cytotoxic activities, with some compounds showing inhibitory effects against tyrosine kinase receptors. The tert-butyl carbamate derivative represents a protected form that can be readily converted to the corresponding free amine, providing access to a broader range of structural modifications and biological evaluations.
| Structural Feature | Significance | Research Application |
|---|---|---|
| Cyclopenta[b]thiophene core | Rigid aromatic system with unique electronic properties | Scaffold for bioactive molecules |
| Amino functionality | Versatile synthetic handle | Precursor to diverse derivatives |
| Tert-butyl carbamate group | Protecting group strategy | Synthetic intermediate |
| Fused ring system | Enhanced biological activity potential | Medicinal chemistry target |
The growing interest in heterocyclic compounds for drug discovery has positioned thiophene derivatives, including the cyclopenta[b]thiophene family, as important research targets. The specific compound under discussion represents a convergence of synthetic utility and biological potential, making it a valuable addition to the arsenal of heterocyclic building blocks available to synthetic and medicinal chemists. Its significance as a thiophene derivative is further underscored by its commercial availability from multiple suppliers, indicating sustained research interest and practical applications in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)13-10-7-8-5-4-6-9(8)16-10/h7H,4-6H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIIQRRYFRWRMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(S1)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101130314 | |
| Record name | Carbamic acid, N-(5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101130314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312117-74-0 | |
| Record name | Carbamic acid, N-(5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1312117-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101130314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate typically involves the reaction of tert-butyl carbamate with a cyclopenta[b]thiophene derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide or tetrahydrofuran .
Chemical Reactions Analysis
Protection and Deprotection of the Boc Group
The Boc group is widely used for temporary amine protection. Deprotection typically occurs under acidic conditions (e.g., HCl or TFA):
The Boc group remains stable under basic or nucleophilic conditions, enabling selective functionalization of the thiophene core .
Nucleophilic Substitution at the Thiophene Ring
The electron-deficient C3 position of the thiophene ring undergoes nucleophilic substitution.
Cross-Coupling Reactions
The Boc-protected amine does not interfere with transition-metal-catalyzed couplings:
| Reaction Type | Catalyst System | Product Application | Yield | Source Citation |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(dba)₂, SPhos | Biaryl derivatives for drug discovery | 82% | |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | N-Arylated analogs | 75% |
Hydrolysis and Functional Group Interconversion
The carbamate can be hydrolyzed to urea or converted to amides:
| Reagent | Conditions | Product | Yield | Source Citation |
|---|---|---|---|---|
| LiOH, H₂O/THF | 60°C, 6 h | Cyclopenta[b]thiophene-2-urea | 88% | |
| EDCI, HOBt | DCM, RT, 12 h | Amide derivatives (e.g., with R-COOH) | 90% |
Cycloaddition and Ring-Opening Reactions
The thiophene ring participates in [4+2] cycloadditions with dienophiles:
| Dienophile | Conditions | Product | Yield | Source Citation |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 24 h | Diels-Alder adduct | 70% | |
| DMAD | Microwave, 150°C, 1 h | Bicyclic lactam | 65% |
Key Stability Considerations
Scientific Research Applications
Organic Chemistry
- Building Block for Synthesis: The compound serves as a critical intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with desired properties.
- Antimicrobial Properties: Recent studies have demonstrated that tert-butyl N-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate exhibits significant antimicrobial activity against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
- Anticancer Potential: Preliminary research indicates potential anticancer properties, possibly through the modulation of specific cellular pathways and enzyme activities .
Medicinal Chemistry
- Drug Development: The compound is being explored for its therapeutic applications in drug formulation. Its ability to interact with biological targets makes it a candidate for further development in pharmaceuticals .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl N-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
The compound’s cyclopenta[b]thiophene core distinguishes it from simpler thiophene derivatives. For example, tert-butyl N-(thiophen-2-yl)carbamate () lacks the fused cyclopentane ring, resulting in reduced steric bulk and altered electronic properties. This simplification leads to weaker intramolecular interactions (e.g., C–H⋯O) and a more planar crystal structure, as observed in its perpendicular thiophene ring packing (74.83° angle) .
In contrast, 2-({4H,5H,6H-cyclopenta[b]thiophen-2-yl}formamido)acetic acid () replaces the carbamate with a formamido-acetic acid group, enhancing hydrogen-bonding capacity but reducing lipophilicity .
Substituent Effects
- Pyrimido[4,5-d][1,3]oxazin-1(4H)-yl derivatives (): Compounds like 16c and 16d incorporate bulky alkyl chains (propyl/isopropyl) on the pyrimido-oxazine ring, significantly extending HPLC retention times (9.37–11.98 min) due to increased hydrophobicity .
Table 1: Key Physical Properties of Selected Analogues
Comparison with Analogues
- tert-Butyl N-(thiophen-2-yl)carbamate (): Synthesized via Curtius rearrangement of thiophene-2-carbonyl azide with tert-butyl alcohol, yielding 1D hydrogen-bonded chains in the crystal lattice .
- Pyrimido-oxazine derivatives (): Employ Grignard reagents (e.g., methyl magnesium bromide) or coupling agents (e.g., 1,1′-azobis), highlighting divergent strategies for introducing alkyl groups .
Biological Activity
Chemical Identity and Properties
tert-butyl N-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate is a synthetic compound with the molecular formula and a molecular weight of 239.34 g/mol. Its CAS number is 1312117-74-0. This compound is characterized by its unique bicyclic structure, which contributes to its biological activity and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a cyclopenta[b]thiophene derivative. Common reagents include sodium hydride or potassium carbonate in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been shown to modulate enzyme activities and receptor functions, which can lead to various therapeutic effects .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. In vitro assays indicate that it exhibits significant activity against a range of bacterial strains, including those responsible for foodborne illnesses. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Anticancer Properties
Research has also highlighted the potential anticancer properties of this compound. It has shown promise in inhibiting the proliferation of cancer cell lines in laboratory settings. The compound may induce apoptosis in cancer cells by activating intrinsic pathways related to cell death .
Comparative Biological Activity
To better understand the biological profile of this compound, it can be compared with similar compounds in terms of their biological effects.
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism |
|---|---|---|---|
| This compound | High | Moderate | Enzyme modulation |
| tert-butyl N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate | Moderate | Low | Cell signaling interference |
| Other analogs | Variable | Variable | Diverse mechanisms |
Study 1: Antimicrobial Efficacy
In a study published in Molecules, researchers evaluated the antimicrobial efficacy of various carbamates including this compound against common pathogens. The results demonstrated that this compound significantly inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent for bacterial infections .
Study 2: Cancer Cell Line Testing
A separate investigation focused on the anticancer effects of the compound on human breast cancer cell lines (MCF-7). The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis. This indicates its potential for development as an anticancer drug .
Q & A
Q. Basic Guidelines :
- PPE : Wear nitrile gloves, lab coats, and chemical safety goggles. Use fume hoods for weighing and reactions .
- Ventilation : Ensure local exhaust ventilation to mitigate inhalation risks, as carbamates may release irritants under heating .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
Note : While some carbamates are classified as non-hazardous (e.g., tert-butyl derivatives in ), always consult specific SDS for toxicity data.
How do crystal structure analyses inform the molecular interactions of tert-butyl carbamate derivatives?
Advanced Structural Insights :
Single-crystal X-ray diffraction reveals:
Q. Advanced Data Analysis :
- Cross-Validation : Compare NMR shifts with computational predictions (DFT calculations at B3LYP/6-31G* level) .
- Variable Temperature NMR : Identify dynamic effects (e.g., rotameric equilibria) that may cause peak splitting .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex cyclopenta[b]thiophene regions .
Can biocatalytic procedures be applied to synthesize intermediates of this carbamate?
Q. Biocatalytic Strategies :
- Enzymatic Protection : Lipases or proteases (e.g., Candida antarctica lipase B) can catalyze regioselective Boc protection under mild conditions (pH 7–8, 25–37°C) .
- Advantages : Reduced side reactions and improved enantiomeric purity compared to traditional methods .
Limitations : Substrate specificity may require enzyme engineering for non-natural thiophene scaffolds.
How do steric effects from the tert-butyl group influence reactivity in downstream functionalization?
Q. Advanced Mechanistic Study :
- Steric Hindrance : The bulky tert-butyl group can slow nucleophilic attacks at the carbamate carbonyl, necessitating elevated temperatures or Lewis acid catalysts (e.g., ZnCl) .
- Directed Ortho-Metalation : Use of strong bases (e.g., LDA) to functionalize the thiophene ring while preserving the Boc group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
